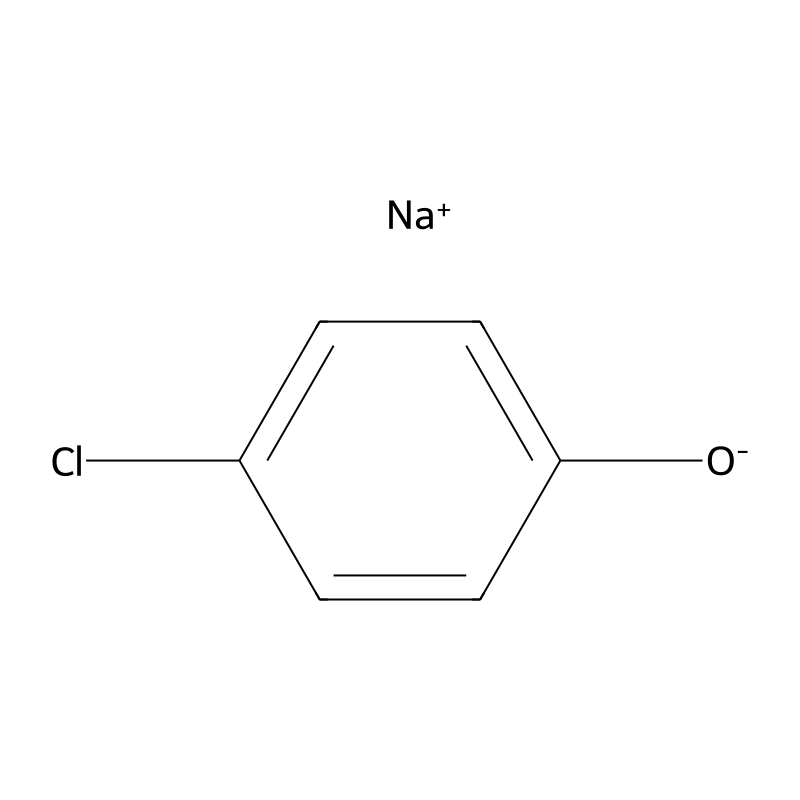

Sodium 4-chlorophenolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Limited Research Availability:

Environmental Studies:

- Degradation: Research has explored the degradation of Sodium 4-chlorophenolate by microorganisms like bacteria and fungi []. These studies aim to understand its environmental fate and potential for bioremediation.

- Presence: Studies have detected Sodium 4-chlorophenolate in environmental samples such as wastewater and soil []. This research helps assess its environmental impact and potential for contamination.

Toxicity Studies:

Sodium 4-chlorophenolate is an organic compound with the chemical formula C₆H₄ClNaO. It is the sodium salt of 4-chlorophenol, characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring that also contains a chlorine atom at the para position. This compound appears as a white crystalline solid and is soluble in water, making it useful in various chemical applications. Sodium 4-chlorophenolate is primarily utilized as an intermediate in organic synthesis and has significant relevance in agricultural chemistry due to its herbicidal properties .

- Limited data available: Similar to the physical properties, specific data on hazards associated with sodium 4-chlorophenolate is not readily available in scientific sources. However, as a general precaution, it's advisable to handle any unknown compound with care, following standard laboratory safety protocols.

- Deprotonation: It can be formed by the deprotonation of 4-chlorophenol using sodium hydroxide. This reaction is crucial for generating a more reactive species for further chemical transformations .

- Oxidation: Sodium 4-chlorophenolate can be oxidized to produce 4-chlorocatechol, which is another important compound in organic synthesis.

- Reduction: It can undergo reduction reactions, although specific pathways depend on the conditions and reagents used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of sodium 4-chlorophenolate typically involves:

- Neutralization Reaction:

- Mixing 4-chlorophenol with sodium hydroxide in an aqueous solution.

- The reaction proceeds as follows:

- Evaporation:

- The resulting solution can be evaporated to obtain solid sodium 4-chlorophenolate.

This method is straightforward and allows for the efficient production of the compound in laboratory settings.

Sodium 4-chlorophenolate's unique positioning of the chlorine atom contributes significantly to its distinct chemical behavior and biological activity compared to its isomers.

Research on sodium 4-chlorophenolate includes studies on its interactions with other compounds and biological systems. Notably, investigations into its degradation pathways have shown that it can be broken down by microbial action or through photochemical processes. Understanding these interactions is vital for assessing its environmental impact and safety profile .

Sodium 4-chlorophenolate shares structural similarities with several other compounds, which include:

- Sodium Phenolate: The sodium salt of phenol, used similarly as a reagent.

- Sodium 2-Chlorophenolate: An isomer with different biological properties.

- Sodium 3-Chlorophenolate: Another isomer with distinct reactivity patterns.

Comparison TableCompound Structural Features

Sodium 4-chlorophenolate (C₆H₄ClNaO) is synthesized primarily via nucleophilic aromatic substitution (SₙAr) mechanisms, where hydroxide ions displace chlorine from activated aryl halides. This reaction occurs under alkaline conditions, typically involving sodium hydroxide (NaOH) and 4-chlorophenol (C₆H₅ClO). The process proceeds through a Meisenheimer complex intermediate, a negatively charged adduct stabilized by electron-withdrawing groups on the aromatic ring.

The general reaction mechanism involves:

- Activation of the aromatic ring: Electron-withdrawing groups (e.g., nitro or chloro substituents) lower the ring’s electron density, facilitating nucleophilic attack.

- Formation of the Meisenheimer complex: Hydroxide ions attack the para position relative to the chlorine substituent, generating a resonance-stabilized intermediate.

- Elimination of chloride: The intermediate collapses to release chloride (Cl⁻), restoring aromaticity and yielding sodium 4-chlorophenolate.

Key reaction parameters include:

- Temperature: Optimal between 80–120°C to balance reaction rate and side-product formation.

- Solvent polarity: Polar aprotic solvents (e.g., N-methylpyrrolidone) enhance nucleophilicity of hydroxide ions.

- Base strength: Sodium hydroxide concentrations ≥10% ensure complete deprotonation of 4-chlorophenol.

Table 1: Reaction Conditions for SₙAr Synthesis

Parameter Optimal Range Effect on Yield (%) NaOH Concentration 10–15% (w/v) 85–92 Temperature 100–120°C 88–95 Solvent N-methylpyrrolidone 90–97

Alternative pathways include direct chlorination of phenol in polar solvents, which favors para-substitution due to steric and electronic effects. However, this method requires precise control of chlorine gas flow rates to minimize ortho-substitution byproducts.

Industrial-Scale Production Optimization Strategies

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste generation. Key strategies include:

Continuous Flow Reactor Systems

Tower-type reactors enable continuous chlorination of phenol, achieving 95% conversion with residence times <2 hours. These systems utilize:

- Countercurrent flow: Enhances mass transfer between gaseous chlorine and liquid phenol.

- Temperature zoning: Maintains 40–60°C in the chlorination zone and 100–120°C in the neutralization zone.

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate reaction rates by shuttling hydroxide ions into organic phases. This reduces NaOH consumption by 30–40% while maintaining yields >90%.

Table 2: Industrial Process Metrics

Metric Batch Process Continuous Process Annual Capacity 500–1,000 tonnes 5,000–10,000 tonnes Energy Consumption 8–10 GJ/tonne 4–6 GJ/tonne Chlorine Utilization 85–90% 92–95%

Catalyst Recycling

Palladium-based catalysts (e.g., Pd/rGO) enable hydrodechlorination of byproducts like 2,4-dichlorophenol, recovering up to 98% of palladium through granulation and magnetic separation.

Byproduct Formation Analysis in Phenolate Synthesis

Byproducts arise from competing reaction pathways and incomplete conversions:

Major Byproducts and Origins

- 2-Chlorophenol: Forms via electrophilic aromatic substitution when chloro groups occupy ortho positions.

- Dichlorophenol Isomers: Result from over-chlorination, particularly under excess Cl₂ or prolonged reaction times.

- Unreacted Phenol: Persists if neutralization is incomplete (pH <10).

Table 3: Byproduct Distribution in Industrial Processes

Byproduct Concentration (ppm) Mitigation Strategy 2-Chlorophenol 500–700 Solvent polarity adjustment 2,4-Dichlorophenol 200–400 Cl₂ flow rate optimization Phenol 50–100 pH monitoring >10.5

Oxidative Byproducts

Under aerobic conditions, 4-chlorophenol undergoes partial oxidation to chlorinated quinones (e.g., 2-chloro-1,4-benzoquinone). These are minimized by inert gas purging (N₂ or Ar).

Mechanistic Insights

Microbial consortia have evolved sophisticated adaptation strategies to effectively degrade sodium 4-chlorophenolate and related chlorinated compounds. These strategies represent evolutionary responses to the recalcitrant nature of halogenated aromatic compounds and demonstrate the remarkable metabolic flexibility of microbial communities.

Cross-Feeding Interactions

Cross-feeding interactions constitute a fundamental adaptation strategy where different microbial species sequentially utilize substrates and metabolic intermediates [1]. In sodium 4-chlorophenolate degradation systems, primary degraders initiate the breakdown process by converting the parent compound into less chlorinated intermediates, which are subsequently metabolized by secondary degraders [1]. This sequential utilization pattern has been demonstrated in phenol and chlorophenol degradation systems, where Acinetobacter species degrade alkane pollutants while Pseudomonas species produce surfactants that enhance bioavailability [1].

The cross-feeding mechanism operates through the principle of metabolic complementarity, where each consortium member specializes in specific degradation steps. Research has shown that this approach can increase degradation rates by up to 8.06% compared to single-strain systems [1]. The effectiveness of cross-feeding interactions is particularly evident in mixed substrate systems, where the degradation of one compound provides metabolic precursors for the degradation of another [1].

Enzyme Complementation

Enzyme complementation represents another critical adaptation strategy where multiple microbial species contribute different enzymatic activities to the overall degradation process [2]. In sodium 4-chlorophenolate degradation, this strategy is exemplified by microbial consortia that combine lignocellulosic biomass deconstruction capabilities with chlorophenol detoxification functions [2]. The consortium approach allows for the simultaneous utilization of multiple enzymatic pathways that would be metabolically burdensome for individual organisms.

The enzyme complementation strategy has been successfully implemented in the development of the OEM2 microbial consortium, which demonstrates enhanced degradation efficiency through the coordinated expression of complementary enzyme systems [2]. This approach enables the consortium to overcome the metabolic limitations that individual organisms face when dealing with complex chlorinated substrates [2].

Stress Tolerance Enhancement

Microbial consortia exhibit enhanced stress tolerance through protective interactions between consortium members [3]. In high-concentration chlorophenol treatment systems, certain consortium members provide protective functions that enable other members to maintain degradation activity under otherwise inhibitory conditions [3]. This protective mechanism operates through multiple pathways, including the production of stress-response compounds, pH buffering, and the sequestration of toxic metabolites [3].

The stress tolerance enhancement strategy is particularly important for sodium 4-chlorophenolate degradation, as this compound exhibits significant toxicity at elevated concentrations. Research has demonstrated that microbial consortia can achieve effective degradation at concentrations that would be lethal to individual organisms [3]. The protective interactions within consortia create microenvironments that allow sensitive degraders to function effectively even under harsh conditions [3].

Metabolic Burden Sharing

Metabolic burden sharing represents an evolutionary adaptation where the energetic costs of degradation are distributed among multiple consortium members [1]. This strategy reduces the metabolic stress on individual organisms while maintaining overall degradation efficiency. In sodium 4-chlorophenolate degradation systems, metabolic burden sharing manifests as the division of labor between different degradation steps, with each organism specializing in specific aspects of the degradation pathway [1].

The metabolic burden sharing approach has been shown to enhance the stability and resilience of degradation systems, particularly under fluctuating environmental conditions [1]. By distributing the metabolic load, consortia can maintain degradation activity even when individual members experience stress or population fluctuations [1].

Biofilm Formation and Spatial Organization

Biofilm formation represents a sophisticated adaptation strategy that optimizes the spatial organization of microbial consortia for enhanced degradation efficiency [4]. In packed bed reactors treating sodium 4-chlorophenolate, biofilm formation creates structured microbial communities with distinct microenvironments that facilitate different stages of the degradation process [4]. The three-dimensional architecture of biofilms allows for the establishment of oxygen gradients, pH gradients, and substrate concentration gradients that optimize the conditions for different degradation pathways [4].

The biofilm adaptation strategy enables the coexistence of aerobic and anaerobic degradation processes within the same reactor system, maximizing the utilization of available degradation pathways [4]. Research has demonstrated that biofilm-based systems can achieve removal efficiencies ranging from 70.8% to 98.5% depending on the reactor configuration and operating conditions [4] [5] [6].

Cometabolic Degradation Pathways in Nitrifying Biofilms

Cometabolic degradation in nitrifying biofilms represents a sophisticated biochemical process where sodium 4-chlorophenolate is degraded through fortuitous oxidation by enzymes primarily involved in nitrogen metabolism. This process has emerged as a significant pathway for the removal of recalcitrant organic compounds in wastewater treatment systems.

Ammonia Monooxygenase-Mediated Transformation

The central enzyme in cometabolic degradation pathways is ammonia monooxygenase (AMO), which catalyzes the fortuitous oxidation of sodium 4-chlorophenolate during ammonia oxidation by ammonia-oxidizing bacteria (AOB) [7]. The AMO enzyme exhibits broad substrate specificity, enabling it to oxidize a wide range of organic compounds beyond its primary substrate, ammonia [7]. Research has demonstrated that the removal efficiency of chlorinated compounds can reach 81.86% in the presence of ammonium, compared to only 22.83% in its absence [7].

The AMO-mediated transformation process operates through a competitive inhibition mechanism, where sodium 4-chlorophenolate competes with ammonia for the enzyme active site [7]. This competition results in a linear correlation between ammonia oxidation rate and compound degradation rate, with correlation coefficients typically exceeding 0.9 [7]. The effectiveness of this pathway is directly dependent on the ammonia oxidation rate, which ranges from 15.49 to 33.02 mg NH₄⁺-N per gram volatile suspended solids per hour [7].

Biofilm Microenvironment Optimization

Nitrifying biofilms create unique microenvironments that optimize cometabolic degradation through spatial segregation of different microbial populations [7]. The biofilm structure establishes distinct zones where AOB populations are concentrated near the biofilm surface, with nitrite-oxidizing bacteria (NOB) positioned in deeper layers [7]. This spatial organization maximizes the contact between sodium 4-chlorophenolate and AMO enzymes while maintaining efficient nitrogen removal [7].

The biofilm microenvironment facilitates the establishment of substrate gradients that enhance degradation efficiency. Oxygen gradients within the biofilm create conditions that favor different metabolic processes, with aerobic degradation occurring near the surface and anaerobic processes in deeper layers [7]. This gradient system enables the simultaneous operation of multiple degradation pathways within a single biofilm structure [7].

Substrate Competition and Inhibition Dynamics

The cometabolic degradation process is characterized by complex substrate competition and inhibition dynamics between ammonia and sodium 4-chlorophenolate [8]. Kinetic analysis reveals that the inhibition constant for 4-chlorophenol in phenol degradation systems is 6.49 mg/L, while the competitive inhibition coefficient for phenol in 4-chlorophenol transformation is 0.193 mg/L [9]. These values indicate that phenol imposes significantly larger competitive inhibition on 4-chlorophenol transformation than the reverse [9].

The substrate competition dynamics are further complicated by the presence of auxiliary substrates such as sodium glutamate, which can attenuate the toxicity of chlorinated compounds and enhance overall degradation rates [9]. In ternary substrate systems, the maximum specific degradation rate of phenol (0.819 mg per mg biomass per hour) can be reduced by up to 46% in the presence of sodium glutamate, while the specific transformation rate of 4-chlorophenol remains unaffected [9].

Enzyme Induction and Regulation

The cometabolic degradation process involves complex enzyme induction and regulation mechanisms that respond to substrate availability and environmental conditions [7]. AMO activity exhibits temporal variations in response to substrate exposure, with initial increases followed by gradual decreases as competitive inhibition effects accumulate [7]. Research has shown that AMO activities can increase by up to 50% during the first 24 hours of exposure to chlorinated compounds, followed by a gradual decline as inhibitory effects develop [7].

The enzyme regulation process is mediated by gene expression patterns that respond to substrate availability. The expression of amoA genes, which encode the alpha subunit of AMO, can be upregulated by up to 300% in response to substrate exposure [7]. This upregulation represents a cellular response to neutralize the acute effects of chlorinated compounds and maintain ammonia oxidation capacity [7].

Pathway Integration and Optimization

The integration of cometabolic degradation pathways with conventional nitrification processes requires careful optimization of operating parameters to achieve maximum efficiency [7]. The optimal conditions for cometabolic degradation typically include pH values between 7.0 and 8.5, temperatures between 20°C and 35°C, and dissolved oxygen concentrations above 2 mg/L [7]. Under these conditions, the degradation rate can reach 0.25 μg per gram volatile suspended solids per hour during the initial 48 hours of operation [7].

The pathway optimization process involves balancing the competing demands of nitrogen removal and organic compound degradation. Research has demonstrated that the presence of organic compounds can reduce ammonia oxidation rates by up to 30%, requiring careful substrate loading strategies to maintain overall system performance [7]. The optimization of hydraulic retention times, substrate loading rates, and biomass concentrations is critical for achieving stable long-term operation [7].

Kinetic Modeling of Substrate Inhibition Phenomena

Substrate inhibition phenomena in sodium 4-chlorophenolate biodegradation represent complex kinetic processes that significantly influence degradation efficiency and system performance. Understanding these phenomena through mathematical modeling is essential for predicting system behavior and optimizing treatment processes.

Haldane-Andrews Kinetic Model Applications

The Haldane-Andrews kinetic model has emerged as the most widely applicable framework for describing substrate inhibition in sodium 4-chlorophenolate degradation systems [10] [11]. This model incorporates both substrate saturation and inhibition effects through the mathematical relationship:

Rs = (Rm × S) / (Ks + S + (S²/Ki))

Where Rs represents the degradation rate, Rm is the maximum degradation rate, S is the substrate concentration, Ks is the half-saturation constant, and Ki is the inhibition constant [11].

Application of the Haldane-Andrews model to chlorophenol degradation systems has revealed significant variation in kinetic parameters across different organisms. For Rhodococcus species, the maximum specific growth rate (μmax) ranges from 0.0782 to 0.15 h⁻¹, with half-saturation constants (Ks) varying from 1.30 to 2.22 mg/L [10]. The inhibition constants (Ki) show even greater variation, ranging from 71.77 to 245.37 mg/L depending on the specific chlorophenol compound and organism [10].

Critical Substrate Concentration Analysis

The determination of critical substrate concentrations represents a fundamental aspect of substrate inhibition modeling [11]. Critical substrate concentrations are calculated using the relationship:

Smax = √(Ks × Ki)

Where Smax represents the substrate concentration at which maximum degradation rate occurs [11]. Beyond this concentration, substrate inhibition effects begin to dominate, leading to reduced degradation rates [11].

For sodium 4-chlorophenolate degradation systems, critical substrate concentrations have been determined to range from 93.9 to 1007.41 mg/L depending on the microbial system [11]. These values represent important operational thresholds, as substrate concentrations exceeding these limits result in decreased degradation efficiency and potential system failure [11].

Advanced Kinetic Model Formulations

Beyond the basic Haldane-Andrews model, several advanced kinetic formulations have been developed to address specific aspects of substrate inhibition phenomena [12] [13]. The Han-Levenspiel model incorporates exponential inhibition terms to account for severe substrate toxicity effects observed in Arthrobacter chlorophenolicus A6 systems [12]. This model is particularly useful for describing degradation kinetics at very high substrate concentrations where conventional models fail [12].

The Luong-Levenspiel model extends the basic Monod kinetic framework to predict growth cessation at critical substrate concentrations [13]. This model uses the formulation:

μ = μmax × (S/(Ks + S)) × (1 - (S/Sm)^n)

Where μ represents the specific growth rate, μmax is the maximum specific growth rate, Sm is the critical inhibitor concentration, and n is an empirical constant [13]. This model has been successfully applied to predict growth cessation concentrations of 2000-2190 mg/L for phenol degradation by Pseudomonas and Bacillus species [13].

Multi-Substrate Inhibition Kinetics

The kinetic modeling of multi-substrate systems requires consideration of competitive inhibition effects between different substrates [9]. In systems containing both phenol and 4-chlorophenol, the degradation kinetics are described by modified Haldane equations that incorporate cross-inhibition terms [9]. The competitive inhibition coefficient for 4-chlorophenol on phenol degradation (Ki,cp) has been determined to be 6.49 mg/L, while the coefficient for phenol on 4-chlorophenol transformation (Ki,ph) is 0.193 mg/L [9].

These multi-substrate kinetic models reveal that phenol imposes significantly larger competitive inhibition on 4-chlorophenol transformation than the reverse effect [9]. This asymmetric inhibition pattern has important implications for treatment system design and operation, particularly in systems treating mixed wastewaters containing multiple chlorinated compounds [9].

Temperature and pH Effects on Kinetic Parameters

The kinetic parameters governing substrate inhibition phenomena are significantly influenced by environmental conditions, particularly temperature and pH [14]. For Arthrobacter chlorophenolicus A6, the optimal conditions for minimizing substrate inhibition effects are pH 7.5, temperature 29.6°C, and agitation rate 207 rpm [14]. Under these optimized conditions, 100% biodegradation of 4-chlorophenol at 300 mg/L can be achieved within 18.5 hours [14].

Temperature effects on kinetic parameters follow Arrhenius relationships, with activation energies typically ranging from 40 to 80 kJ/mol for chlorophenol degradation processes [14]. pH effects are mediated through changes in enzyme activity and substrate speciation, with optimal pH values typically falling between 7.0 and 8.5 for most bacterial systems [14].

The relationship between substrate inhibition constants and degradation rates reveals important trade-offs in system performance. Organisms with higher substrate tolerance (higher Ki values) often exhibit lower maximum degradation rates, while those with high degradation rates may be more sensitive to substrate inhibition effects [11]. This relationship has significant implications for the selection of microbial systems for specific treatment applications.

Practical Applications and System Design

The kinetic modeling of substrate inhibition phenomena provides essential information for the design and operation of biological treatment systems [6]. For packed bed reactors treating sodium 4-chlorophenolate, the application of Haldane kinetic parameters enables the prediction of removal efficiency as a function of hydraulic retention time and substrate loading rate [6]. Under optimal operating conditions, these systems can achieve removal efficiencies of 70.8% to 96.1% with hydraulic retention times ranging from 2.5 to 12.4 hours [6].

The kinetic models also provide guidance for process optimization through the identification of optimal operating ranges [6]. For sodium 4-chlorophenolate treatment systems, the optimal inlet loading rates typically range from 0.11 to 0.51 kg/m³/day, with higher loading rates resulting in substrate inhibition effects that reduce overall system performance [6].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

150.9926618 g/mol

Monoisotopic Mass

150.9926618 g/mol

Heavy Atom Count

9

UNII

YT8826644T

Related CAS

106-48-9 (Parent)

Other CAS

1193-00-6

Wikipedia

Sodium 4-chlorophenolate

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structural Features |

Sodium 4-chlorophenolate (C₆H₄ClNaO) is synthesized primarily via nucleophilic aromatic substitution (SₙAr) mechanisms, where hydroxide ions displace chlorine from activated aryl halides. This reaction occurs under alkaline conditions, typically involving sodium hydroxide (NaOH) and 4-chlorophenol (C₆H₅ClO). The process proceeds through a Meisenheimer complex intermediate, a negatively charged adduct stabilized by electron-withdrawing groups on the aromatic ring. The general reaction mechanism involves:

Key reaction parameters include:

Table 1: Reaction Conditions for SₙAr Synthesis

Alternative pathways include direct chlorination of phenol in polar solvents, which favors para-substitution due to steric and electronic effects. However, this method requires precise control of chlorine gas flow rates to minimize ortho-substitution byproducts. Industrial-Scale Production Optimization StrategiesIndustrial synthesis prioritizes cost efficiency, scalability, and minimal waste generation. Key strategies include: Continuous Flow Reactor SystemsTower-type reactors enable continuous chlorination of phenol, achieving 95% conversion with residence times <2 hours. These systems utilize:

Phase-Transfer Catalysis (PTC)Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate reaction rates by shuttling hydroxide ions into organic phases. This reduces NaOH consumption by 30–40% while maintaining yields >90%. Table 2: Industrial Process Metrics

Catalyst RecyclingPalladium-based catalysts (e.g., Pd/rGO) enable hydrodechlorination of byproducts like 2,4-dichlorophenol, recovering up to 98% of palladium through granulation and magnetic separation. Byproduct Formation Analysis in Phenolate SynthesisByproducts arise from competing reaction pathways and incomplete conversions: Major Byproducts and Origins

Table 3: Byproduct Distribution in Industrial Processes

Oxidative ByproductsUnder aerobic conditions, 4-chlorophenol undergoes partial oxidation to chlorinated quinones (e.g., 2-chloro-1,4-benzoquinone). These are minimized by inert gas purging (N₂ or Ar). Mechanistic InsightsMicrobial consortia have evolved sophisticated adaptation strategies to effectively degrade sodium 4-chlorophenolate and related chlorinated compounds. These strategies represent evolutionary responses to the recalcitrant nature of halogenated aromatic compounds and demonstrate the remarkable metabolic flexibility of microbial communities. Cross-Feeding InteractionsCross-feeding interactions constitute a fundamental adaptation strategy where different microbial species sequentially utilize substrates and metabolic intermediates [1]. In sodium 4-chlorophenolate degradation systems, primary degraders initiate the breakdown process by converting the parent compound into less chlorinated intermediates, which are subsequently metabolized by secondary degraders [1]. This sequential utilization pattern has been demonstrated in phenol and chlorophenol degradation systems, where Acinetobacter species degrade alkane pollutants while Pseudomonas species produce surfactants that enhance bioavailability [1]. The cross-feeding mechanism operates through the principle of metabolic complementarity, where each consortium member specializes in specific degradation steps. Research has shown that this approach can increase degradation rates by up to 8.06% compared to single-strain systems [1]. The effectiveness of cross-feeding interactions is particularly evident in mixed substrate systems, where the degradation of one compound provides metabolic precursors for the degradation of another [1]. Enzyme ComplementationEnzyme complementation represents another critical adaptation strategy where multiple microbial species contribute different enzymatic activities to the overall degradation process [2]. In sodium 4-chlorophenolate degradation, this strategy is exemplified by microbial consortia that combine lignocellulosic biomass deconstruction capabilities with chlorophenol detoxification functions [2]. The consortium approach allows for the simultaneous utilization of multiple enzymatic pathways that would be metabolically burdensome for individual organisms. The enzyme complementation strategy has been successfully implemented in the development of the OEM2 microbial consortium, which demonstrates enhanced degradation efficiency through the coordinated expression of complementary enzyme systems [2]. This approach enables the consortium to overcome the metabolic limitations that individual organisms face when dealing with complex chlorinated substrates [2]. Stress Tolerance EnhancementMicrobial consortia exhibit enhanced stress tolerance through protective interactions between consortium members [3]. In high-concentration chlorophenol treatment systems, certain consortium members provide protective functions that enable other members to maintain degradation activity under otherwise inhibitory conditions [3]. This protective mechanism operates through multiple pathways, including the production of stress-response compounds, pH buffering, and the sequestration of toxic metabolites [3]. The stress tolerance enhancement strategy is particularly important for sodium 4-chlorophenolate degradation, as this compound exhibits significant toxicity at elevated concentrations. Research has demonstrated that microbial consortia can achieve effective degradation at concentrations that would be lethal to individual organisms [3]. The protective interactions within consortia create microenvironments that allow sensitive degraders to function effectively even under harsh conditions [3]. Metabolic Burden SharingMetabolic burden sharing represents an evolutionary adaptation where the energetic costs of degradation are distributed among multiple consortium members [1]. This strategy reduces the metabolic stress on individual organisms while maintaining overall degradation efficiency. In sodium 4-chlorophenolate degradation systems, metabolic burden sharing manifests as the division of labor between different degradation steps, with each organism specializing in specific aspects of the degradation pathway [1]. The metabolic burden sharing approach has been shown to enhance the stability and resilience of degradation systems, particularly under fluctuating environmental conditions [1]. By distributing the metabolic load, consortia can maintain degradation activity even when individual members experience stress or population fluctuations [1]. Biofilm Formation and Spatial OrganizationBiofilm formation represents a sophisticated adaptation strategy that optimizes the spatial organization of microbial consortia for enhanced degradation efficiency [4]. In packed bed reactors treating sodium 4-chlorophenolate, biofilm formation creates structured microbial communities with distinct microenvironments that facilitate different stages of the degradation process [4]. The three-dimensional architecture of biofilms allows for the establishment of oxygen gradients, pH gradients, and substrate concentration gradients that optimize the conditions for different degradation pathways [4]. Cometabolic Degradation Pathways in Nitrifying BiofilmsCometabolic degradation in nitrifying biofilms represents a sophisticated biochemical process where sodium 4-chlorophenolate is degraded through fortuitous oxidation by enzymes primarily involved in nitrogen metabolism. This process has emerged as a significant pathway for the removal of recalcitrant organic compounds in wastewater treatment systems. Ammonia Monooxygenase-Mediated TransformationThe central enzyme in cometabolic degradation pathways is ammonia monooxygenase (AMO), which catalyzes the fortuitous oxidation of sodium 4-chlorophenolate during ammonia oxidation by ammonia-oxidizing bacteria (AOB) [7]. The AMO enzyme exhibits broad substrate specificity, enabling it to oxidize a wide range of organic compounds beyond its primary substrate, ammonia [7]. Research has demonstrated that the removal efficiency of chlorinated compounds can reach 81.86% in the presence of ammonium, compared to only 22.83% in its absence [7]. The AMO-mediated transformation process operates through a competitive inhibition mechanism, where sodium 4-chlorophenolate competes with ammonia for the enzyme active site [7]. This competition results in a linear correlation between ammonia oxidation rate and compound degradation rate, with correlation coefficients typically exceeding 0.9 [7]. The effectiveness of this pathway is directly dependent on the ammonia oxidation rate, which ranges from 15.49 to 33.02 mg NH₄⁺-N per gram volatile suspended solids per hour [7]. Biofilm Microenvironment OptimizationNitrifying biofilms create unique microenvironments that optimize cometabolic degradation through spatial segregation of different microbial populations [7]. The biofilm structure establishes distinct zones where AOB populations are concentrated near the biofilm surface, with nitrite-oxidizing bacteria (NOB) positioned in deeper layers [7]. This spatial organization maximizes the contact between sodium 4-chlorophenolate and AMO enzymes while maintaining efficient nitrogen removal [7]. The biofilm microenvironment facilitates the establishment of substrate gradients that enhance degradation efficiency. Oxygen gradients within the biofilm create conditions that favor different metabolic processes, with aerobic degradation occurring near the surface and anaerobic processes in deeper layers [7]. This gradient system enables the simultaneous operation of multiple degradation pathways within a single biofilm structure [7]. Substrate Competition and Inhibition DynamicsThe cometabolic degradation process is characterized by complex substrate competition and inhibition dynamics between ammonia and sodium 4-chlorophenolate [8]. Kinetic analysis reveals that the inhibition constant for 4-chlorophenol in phenol degradation systems is 6.49 mg/L, while the competitive inhibition coefficient for phenol in 4-chlorophenol transformation is 0.193 mg/L [9]. These values indicate that phenol imposes significantly larger competitive inhibition on 4-chlorophenol transformation than the reverse [9]. The substrate competition dynamics are further complicated by the presence of auxiliary substrates such as sodium glutamate, which can attenuate the toxicity of chlorinated compounds and enhance overall degradation rates [9]. In ternary substrate systems, the maximum specific degradation rate of phenol (0.819 mg per mg biomass per hour) can be reduced by up to 46% in the presence of sodium glutamate, while the specific transformation rate of 4-chlorophenol remains unaffected [9]. Enzyme Induction and RegulationThe cometabolic degradation process involves complex enzyme induction and regulation mechanisms that respond to substrate availability and environmental conditions [7]. AMO activity exhibits temporal variations in response to substrate exposure, with initial increases followed by gradual decreases as competitive inhibition effects accumulate [7]. Research has shown that AMO activities can increase by up to 50% during the first 24 hours of exposure to chlorinated compounds, followed by a gradual decline as inhibitory effects develop [7]. The enzyme regulation process is mediated by gene expression patterns that respond to substrate availability. The expression of amoA genes, which encode the alpha subunit of AMO, can be upregulated by up to 300% in response to substrate exposure [7]. This upregulation represents a cellular response to neutralize the acute effects of chlorinated compounds and maintain ammonia oxidation capacity [7]. Pathway Integration and OptimizationThe integration of cometabolic degradation pathways with conventional nitrification processes requires careful optimization of operating parameters to achieve maximum efficiency [7]. The optimal conditions for cometabolic degradation typically include pH values between 7.0 and 8.5, temperatures between 20°C and 35°C, and dissolved oxygen concentrations above 2 mg/L [7]. Under these conditions, the degradation rate can reach 0.25 μg per gram volatile suspended solids per hour during the initial 48 hours of operation [7]. The pathway optimization process involves balancing the competing demands of nitrogen removal and organic compound degradation. Research has demonstrated that the presence of organic compounds can reduce ammonia oxidation rates by up to 30%, requiring careful substrate loading strategies to maintain overall system performance [7]. The optimization of hydraulic retention times, substrate loading rates, and biomass concentrations is critical for achieving stable long-term operation [7]. Kinetic Modeling of Substrate Inhibition PhenomenaSubstrate inhibition phenomena in sodium 4-chlorophenolate biodegradation represent complex kinetic processes that significantly influence degradation efficiency and system performance. Understanding these phenomena through mathematical modeling is essential for predicting system behavior and optimizing treatment processes. Haldane-Andrews Kinetic Model ApplicationsThe Haldane-Andrews kinetic model has emerged as the most widely applicable framework for describing substrate inhibition in sodium 4-chlorophenolate degradation systems [10] [11]. This model incorporates both substrate saturation and inhibition effects through the mathematical relationship: Rs = (Rm × S) / (Ks + S + (S²/Ki)) Where Rs represents the degradation rate, Rm is the maximum degradation rate, S is the substrate concentration, Ks is the half-saturation constant, and Ki is the inhibition constant [11]. Application of the Haldane-Andrews model to chlorophenol degradation systems has revealed significant variation in kinetic parameters across different organisms. For Rhodococcus species, the maximum specific growth rate (μmax) ranges from 0.0782 to 0.15 h⁻¹, with half-saturation constants (Ks) varying from 1.30 to 2.22 mg/L [10]. The inhibition constants (Ki) show even greater variation, ranging from 71.77 to 245.37 mg/L depending on the specific chlorophenol compound and organism [10]. Critical Substrate Concentration AnalysisThe determination of critical substrate concentrations represents a fundamental aspect of substrate inhibition modeling [11]. Critical substrate concentrations are calculated using the relationship: Smax = √(Ks × Ki) Where Smax represents the substrate concentration at which maximum degradation rate occurs [11]. Beyond this concentration, substrate inhibition effects begin to dominate, leading to reduced degradation rates [11]. For sodium 4-chlorophenolate degradation systems, critical substrate concentrations have been determined to range from 93.9 to 1007.41 mg/L depending on the microbial system [11]. These values represent important operational thresholds, as substrate concentrations exceeding these limits result in decreased degradation efficiency and potential system failure [11]. Advanced Kinetic Model FormulationsBeyond the basic Haldane-Andrews model, several advanced kinetic formulations have been developed to address specific aspects of substrate inhibition phenomena [12] [13]. The Han-Levenspiel model incorporates exponential inhibition terms to account for severe substrate toxicity effects observed in Arthrobacter chlorophenolicus A6 systems [12]. This model is particularly useful for describing degradation kinetics at very high substrate concentrations where conventional models fail [12]. The Luong-Levenspiel model extends the basic Monod kinetic framework to predict growth cessation at critical substrate concentrations [13]. This model uses the formulation: μ = μmax × (S/(Ks + S)) × (1 - (S/Sm)^n) Where μ represents the specific growth rate, μmax is the maximum specific growth rate, Sm is the critical inhibitor concentration, and n is an empirical constant [13]. This model has been successfully applied to predict growth cessation concentrations of 2000-2190 mg/L for phenol degradation by Pseudomonas and Bacillus species [13]. Multi-Substrate Inhibition KineticsThe kinetic modeling of multi-substrate systems requires consideration of competitive inhibition effects between different substrates [9]. In systems containing both phenol and 4-chlorophenol, the degradation kinetics are described by modified Haldane equations that incorporate cross-inhibition terms [9]. The competitive inhibition coefficient for 4-chlorophenol on phenol degradation (Ki,cp) has been determined to be 6.49 mg/L, while the coefficient for phenol on 4-chlorophenol transformation (Ki,ph) is 0.193 mg/L [9]. These multi-substrate kinetic models reveal that phenol imposes significantly larger competitive inhibition on 4-chlorophenol transformation than the reverse effect [9]. This asymmetric inhibition pattern has important implications for treatment system design and operation, particularly in systems treating mixed wastewaters containing multiple chlorinated compounds [9]. Temperature and pH Effects on Kinetic ParametersThe kinetic parameters governing substrate inhibition phenomena are significantly influenced by environmental conditions, particularly temperature and pH [14]. For Arthrobacter chlorophenolicus A6, the optimal conditions for minimizing substrate inhibition effects are pH 7.5, temperature 29.6°C, and agitation rate 207 rpm [14]. Under these optimized conditions, 100% biodegradation of 4-chlorophenol at 300 mg/L can be achieved within 18.5 hours [14]. Temperature effects on kinetic parameters follow Arrhenius relationships, with activation energies typically ranging from 40 to 80 kJ/mol for chlorophenol degradation processes [14]. pH effects are mediated through changes in enzyme activity and substrate speciation, with optimal pH values typically falling between 7.0 and 8.5 for most bacterial systems [14]. Practical Applications and System DesignThe kinetic modeling of substrate inhibition phenomena provides essential information for the design and operation of biological treatment systems [6]. For packed bed reactors treating sodium 4-chlorophenolate, the application of Haldane kinetic parameters enables the prediction of removal efficiency as a function of hydraulic retention time and substrate loading rate [6]. Under optimal operating conditions, these systems can achieve removal efficiencies of 70.8% to 96.1% with hydraulic retention times ranging from 2.5 to 12.4 hours [6]. The kinetic models also provide guidance for process optimization through the identification of optimal operating ranges [6]. For sodium 4-chlorophenolate treatment systems, the optimal inlet loading rates typically range from 0.11 to 0.51 kg/m³/day, with higher loading rates resulting in substrate inhibition effects that reduce overall system performance [6]. Hydrogen Bond Acceptor Count 1

Hydrogen Bond Donor Count 1

Exact Mass 150.9926618 g/mol

Monoisotopic Mass 150.9926618 g/mol

Heavy Atom Count 9

UNII

YT8826644T

Related CAS

106-48-9 (Parent)

Other CAS

1193-00-6

Wikipedia

Sodium 4-chlorophenolate

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|